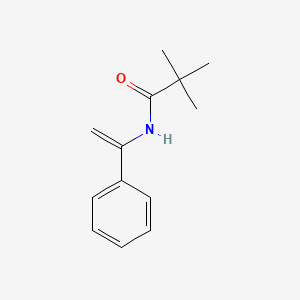
2,2-Dimethyl-N-(1-phenylethenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(1-phenylethenyl)propanamide is an organic compound with the molecular formula C13H17NO It is a derivative of propanamide, characterized by the presence of a phenylethenyl group attached to the nitrogen atom and two methyl groups attached to the second carbon atom of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(1-phenylethenyl)propanamide typically involves the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-N-(1-phenylethenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The phenylethenyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2,2-Dimethyl-N-(1-phenylethenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(1-phenylethenyl)propanamide involves its interaction with specific molecular targets. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
- Propanamide, 2,2-dimethyl-N-phenyl-
- Propanamide, N-(1,1-dimethylethyl)-2,2-dimethyl-
- Propanamide, N,2-dimethyl-
Comparison: Compared to these similar compounds, 2,2-Dimethyl-N-(1-phenylethenyl)propanamide stands out due to the presence of the phenylethenyl group, which imparts unique chemical and biological properties
Properties
CAS No. |
92520-11-1 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1-phenylethenyl)propanamide |
InChI |
InChI=1S/C13H17NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15) |
InChI Key |
CHOJEKYEZPCDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


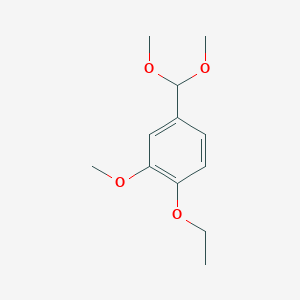

![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
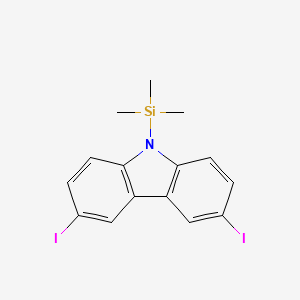
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
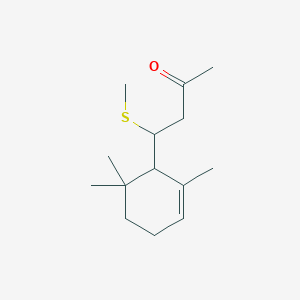
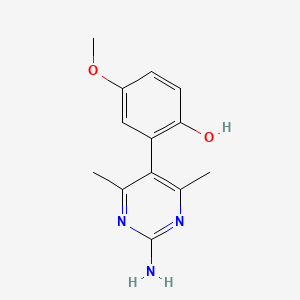



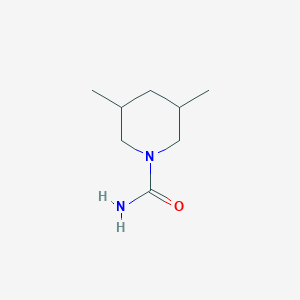

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

